molecular formula C7H9NOS B8739393 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-

Cat. No.: B8739393
M. Wt: 155.22 g/mol
InChI Key: NHEVNDJWJORHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- typically involves the cyclization of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative . Another method involves the use of iodine as a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- often employs a one-pot synthesis approach to streamline the process and improve yield. This method uses commercially available starting materials and avoids the need for multiple purification steps, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This can result in antimicrobial, anti-inflammatory, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3

InChI Key

NHEVNDJWJORHNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Manganese dioxide (9.50 g, 109.3 mmol) was added to a solution of 2-ethyl-4-methylthiazole-5-methanol (Example 30; 0.86 g, 5.5 mmol) in dichloromethane (200 mL). The mixture was allowed to stir at room temperature for 72 h and then was filtered through Celite®. The filter cake was washed with dichloromethane (200 mL) and the combined filtrates were concentrated to give 2-ethyl-4-methylthiazole-5-carboxaldehyde (0.48 g, 57% yield) as a colorless oil.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One

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